Cas no 888439-06-3 (N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)

N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- N-cyclopentyl-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- AKOS002044411
- F1882-1431
- 888439-06-3
- N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
-
- Inchi: 1S/C20H24N4O3S/c1-27-11-10-24-19(26)18-17(14-8-4-5-9-15(14)22-18)23-20(24)28-12-16(25)21-13-6-2-3-7-13/h4-5,8-9,13,22H,2-3,6-7,10-12H2,1H3,(H,21,25)
- InChI Key: YFXDHKZPWAOQGZ-UHFFFAOYSA-N
- SMILES: C(NC1CCCC1)(=O)CSC1N(CCOC)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1
Computed Properties
- Exact Mass: 400.15691181g/mol
- Monoisotopic Mass: 400.15691181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 623
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 2.7
N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1882-1431-75mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-3mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-20μmol |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-25mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-10mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-4mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-20mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-50mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-15mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1882-1431-100mg |
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |
888439-06-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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2. Back matter
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3. Book reviews
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
Comprehensive Analysis of N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide (CAS 888439-06-3)
In the rapidly evolving field of medicinal chemistry and drug discovery, N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide (CAS 888439-06-3) has emerged as a compound of significant interest. This molecule, with its complex structure and potential therapeutic applications, is being studied for its unique properties. Researchers are particularly intrigued by its pyrimidoindole core, which is known to interact with various biological targets. The compound's sulfanyl acetamide moiety further enhances its binding affinity, making it a promising candidate for further investigation.
The synthesis of N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide involves multi-step organic reactions, highlighting the importance of precise chemical modifications to achieve the desired pharmacological profile. Recent studies have focused on optimizing the methoxyethyl side chain to improve bioavailability and metabolic stability. This aligns with current trends in drug development, where structure-activity relationship (SAR) studies are critical for identifying lead compounds.
One of the most searched questions in the context of this compound is: "What are the potential therapeutic applications of pyrimidoindole derivatives?" Preliminary research suggests that N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide may exhibit activity against specific enzymes or receptors involved in inflammatory pathways. This has sparked interest in its potential use for conditions such as autoimmune diseases or chronic pain management, topics that are highly relevant in today's healthcare landscape.
Another area of exploration is the compound's mechanism of action. Scientists are leveraging advanced techniques like molecular docking and X-ray crystallography to elucidate how it interacts with its targets. These methods are part of a broader shift toward computational drug design, which is revolutionizing the pharmaceutical industry. The integration of AI-driven predictive modeling has further accelerated the discovery process, making compounds like CAS 888439-06-3 more accessible for study.
From a commercial perspective, the demand for high-purity research chemicals has grown significantly, driven by the need for reliable reagents in academic and industrial labs. N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide is no exception, with suppliers emphasizing its analytical grade quality and batch-to-batch consistency. This focus on quality control is essential for reproducibility in scientific experiments, a topic frequently discussed in online forums and research communities.
Environmental and safety considerations are also paramount when working with such compounds. While CAS 888439-06-3 is not classified as hazardous, researchers are encouraged to follow good laboratory practices (GLP) to minimize risks. This includes proper storage conditions and the use of personal protective equipment (PPE), which are often highlighted in safety guidelines shared across scientific platforms.
In conclusion, N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide represents a fascinating area of study within medicinal chemistry. Its unique structure, combined with the potential for diverse therapeutic applications, makes it a compound worth watching. As research continues to unfold, it is likely that this molecule will play a role in addressing some of the most pressing challenges in modern medicine.
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